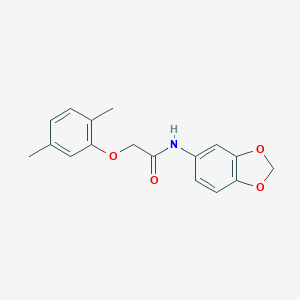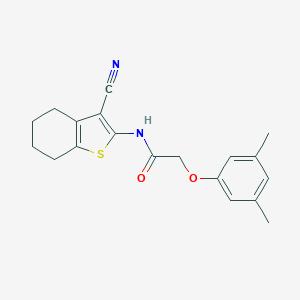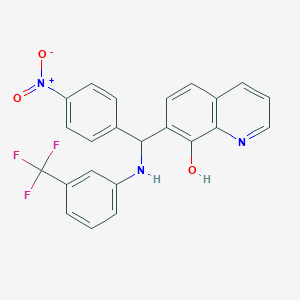
7-((4-Nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((4-Nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol is a complex organic compound with a molecular formula of C23H16F3N3O3 and a molar mass of 439.39 g/mol This compound features a quinoline core substituted with a nitrophenyl group, a trifluoromethylphenyl group, and an amino methyl group
Preparation Methods
The synthesis of 7-((4-Nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The introduction of the nitrophenyl and trifluoromethylphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures.
Amino Methylation:
Chemical Reactions Analysis
7-((4-Nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups like the nitro and trifluoromethyl groups.
Scientific Research Applications
7-((4-Nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 7-((4-Nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
7-((4-Nitrophenyl)((3-(trifluoromethyl)phenyl)amino)methyl)quinolin-8-ol can be compared with other similar compounds, such as:
4-((4-Nitrophenyl)amino)quinoline: This compound lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
8-Hydroxyquinoline: This simpler quinoline derivative is widely used in coordination chemistry and as a chelating agent.
Trifluoromethylquinoline: This compound contains the trifluoromethyl group but lacks the nitrophenyl and amino methyl groups, leading to different properties and applications.
Properties
IUPAC Name |
7-[(4-nitrophenyl)-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)16-4-1-5-17(13-16)28-20(15-6-9-18(10-7-15)29(31)32)19-11-8-14-3-2-12-27-21(14)22(19)30/h1-13,20,28,30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUOJOIESTUYCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
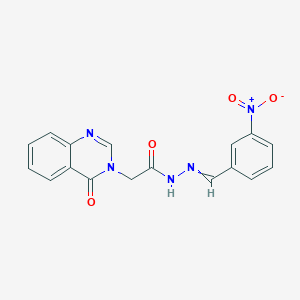
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B380809.png)
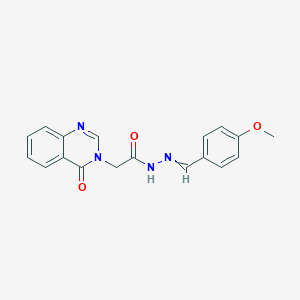
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B380812.png)

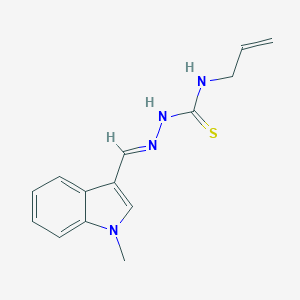
![1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B380817.png)
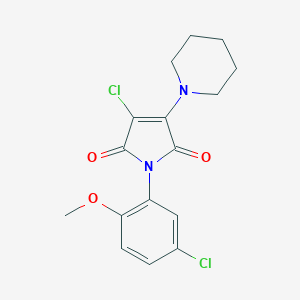
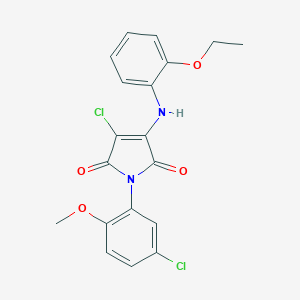
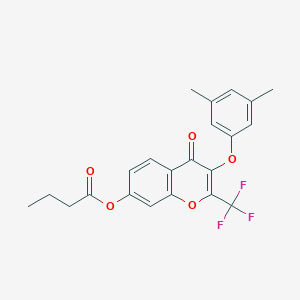
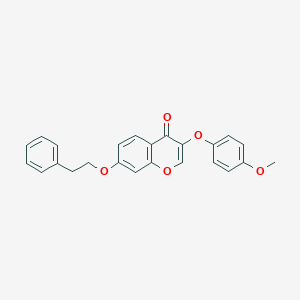
![3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B380824.png)
